molecular formula C8H10BrNO4S B1444854 5-bromo-N,2-dimethoxybenzenesulfonamide CAS No. 1446002-39-6

5-bromo-N,2-dimethoxybenzenesulfonamide

Cat. No.: B1444854
CAS No.: 1446002-39-6
M. Wt: 296.14 g/mol
InChI Key: VPSYMLKVWWNCNX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The SMILES string of this compound is COc1ccc(Br)cc1S(=O)(=O)N . This provides a textual representation of the compound’s structure.


Physical and Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Photosensitizing Properties

5-bromo-N,2-dimethoxybenzenesulfonamide derivatives have been explored for their photosensitizing properties, particularly in the context of photodynamic therapy for cancer treatment. The derivative zinc(II) phthalocyanine substituted with this compound units has shown remarkable potential due to its good solubility in common solvents, monomeric species, and favorable fluorescence and photostability properties. These features make it a suitable candidate for Type II photosensitizers in photodynamic therapy, an alternative therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020), (Öncül, Öztürk, & Pişkin, 2021), (Öncül, Öztürk, & Pişkin, 2022).

Sensor Development for Heavy Metals

This compound and its derivatives have been utilized in developing sensors for detecting heavy metals, such as cobalt ions. N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) (EBDMBS) has been employed to fabricate glassy carbon electrodes with improved electrochemical performance, demonstrating high sensitivity and stability. This innovation marks a significant advancement in detecting toxic pollutants in environmental and health-care fields (Sheikh, Arshad, Rahman, Asiri, & Alamry, 2016).

Crystal Structure Studies

The compound has been involved in studies aimed at solving crystal structures through x-ray powder diffraction data. These studies have shed light on the unique hydrogen-bonding behavior and crystal packing patterns of this compound derivatives, providing insights into their molecular properties and potential applications in materials science (Tremayne, 2004).

Biochemical Analysis

Biochemical Properties

5-bromo-N,2-dimethoxybenzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific active sites on enzymes, leading to either inhibition or activation of enzymatic activity. For instance, this compound has been shown to inhibit certain sulfonamide-sensitive enzymes, thereby affecting metabolic pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including organ damage and disruption of normal physiological functions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, this compound can affect the flux of metabolites through specific pathways, leading to changes in metabolite levels and overall metabolic balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the localization and accumulation of this compound within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within these compartments can affect its interactions with other biomolecules and its overall efficacy.

Properties

IUPAC Name

5-bromo-N,2-dimethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO4S/c1-13-7-4-3-6(9)5-8(7)15(11,12)10-14-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSYMLKVWWNCNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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